molecular formula C10H12ClNO B358835 N-[(4-chlorophenyl)methyl]propanamide CAS No. 65608-82-4

N-[(4-chlorophenyl)methyl]propanamide

Cat. No.: B358835
CAS No.: 65608-82-4
M. Wt: 197.66g/mol
InChI Key: PWBNDMWSJOLKMW-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)methyl]propanamide is a propanamide derivative featuring a 4-chlorobenzyl group attached to the amide nitrogen. Its structure comprises a three-carbon backbone (propanamide) with a chlorine atom at the para position of the aromatic ring (Figure 1). This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules targeting enzyme inhibition or receptor modulation. Its synthesis typically involves reacting 4-chlorobenzylamine with propanoyl chloride derivatives under controlled conditions .

Properties

CAS No.

65608-82-4

Molecular Formula

C10H12ClNO

Molecular Weight

197.66g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]propanamide

InChI

InChI=1S/C10H12ClNO/c1-2-10(13)12-7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3,(H,12,13)

InChI Key

PWBNDMWSJOLKMW-UHFFFAOYSA-N

SMILES

CCC(=O)NCC1=CC=C(C=C1)Cl

Canonical SMILES

CCC(=O)NCC1=CC=C(C=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 2: Impact of Substituents on Properties

Substituent/Group Effect on Properties Example Compound
Para-chlorophenyl Enhanced resonance stabilization, metabolic stability This compound
Meta-chlorophenyl Altered electronic effects, potential for varied bioactivity N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide
α-Bromo Increased reactivity for nucleophilic substitution 2-Bromo-N-(4-chlorophenyl)propanamide
Quinoline moiety DNA/enzyme interaction potential via planar aromaticity N-[(4-Chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]propanamide

Research Implications

The structural diversity of propanamide derivatives underscores their adaptability in drug discovery. Chlorine at the para position optimizes stability, while bromine or cyano groups enhance reactivity for further modification. Future studies should explore structure-activity relationships (SAR) to correlate substituents with biological efficacy, leveraging assays like the microculture tetrazolium method for cytotoxicity profiling .

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